molecular formula C7H6N2O4 B1589157 6-Methyl-4-nitropicolinic acid CAS No. 30235-16-6

6-Methyl-4-nitropicolinic acid

Cat. No. B1589157
CAS RN: 30235-16-6
M. Wt: 182.13 g/mol
InChI Key: ZTEYOLHGMGAMGQ-UHFFFAOYSA-N
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Patent
US07951824B2

Procedure details

A solution of 10.9 g (66.8 mmol) of 6-Methyl-4-nitro-pyridine-2-carbonitrile in 60 ml of 90% sulfuric acid was heated at 120° C. for 2 h and then allowed to cool to room temperature. A solution of 12.2 g (69.0 mmol, 2.65 equiv.) of sodium nitrite in 22 ml of water was added dropwise over a period of 30 min maintaining the temperature between 12-15° C. The reaction was stirred for 30 min at room temperature and then for 1 h at 80° C. The solution was allowed to cool to room temperature and poured onto 150 g of crushed ice. After stirring the yellow solution for 10 min, 200 ml of water were added whereby precipitation occurs. The product is filtered, washed with a small amount of water and dried in vaccuo to yield the title compound as a light yellow crystalline solid (11.2 g, 92%), MS (ISP): m/e=183.1 (M+H)+.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]#N)[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.N([O-])=[O:14].[Na+].[OH2:17]>S(=O)(=O)(O)O>[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:14])=[O:17])[CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
CC1=CC(=CC(=N1)C#N)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
22 mL
Type
reactant
Smiles
O
Step Three
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 12-15° C
WAIT
Type
WAIT
Details
for 1 h at 80° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
After stirring the yellow solution for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
whereby precipitation
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried in vaccuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.